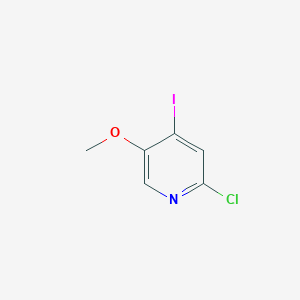

2-Chloro-4-iodo-5-methoxypyridine

Beschreibung

2-Chloro-4-iodo-5-methoxypyridine (CAS: 1211516-07-2) is a halogenated pyridine derivative with substituents at positions 2 (chloro), 4 (iodo), and 5 (methoxy). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protein kinase ERK2 inhibitors, as highlighted in patent WO2005/100342 . Its synthesis involves sequential nitration, reduction, diazotization, and iodination steps starting from 2-chloro-5-methylpyridine . The methoxy group at position 5 enhances electron density on the pyridine ring, influencing reactivity in cross-coupling reactions like Suzuki-Miyaura, while the iodo substituent at position 4 acts as a versatile leaving group for nucleophilic substitutions.

Eigenschaften

IUPAC Name |

2-chloro-4-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRNHAIBJYZJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-07-2 | |

| Record name | 2-chloro-4-iodo-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation via 2-Chloro-5-methylpyridine Intermediate

One industrially viable method begins with 2-chloro-5-methylpyridine as the raw material. The process involves:

- Oxidation/Nitration: 2-chloro-5-methylpyridine is oxidized and nitrated to form 4-nitro-2-chloro-5-methylpyridine.

- Reduction: The nitro group is reduced to an amino group, yielding 4-amino-2-chloro-5-methylpyridine.

- Diazotization and Iodination: The amino group undergoes diazotization, followed by substitution with iodide to produce 2-chloro-4-iodo-5-methylpyridine.

This route is notable for its simplicity and suitability for industrial scale-up, with reaction conditions optimized for temperature and reagent ratios to maximize yield and purity. The diazotization is typically carried out at -10 °C and the iodination at 0 °C, with sulfuric acid as the preferred acid medium and sodium iodide as the iodide source.

Note: This method is for the methyl derivative; further modification is needed to introduce the methoxy group at position 5.

Synthesis of 2-Iodo-5-methoxypyridine as a Key Intermediate

A crucial intermediate for the target compound is 2-iodo-5-methoxypyridine, which can be prepared by:

- Starting from 5-hydroxy-2-iodopyridine,

- Protection of the phenolic hydroxyl group by methylation using iodomethane and potassium carbonate in refluxing acetone,

- Palladium-catalyzed coupling reactions under carefully controlled conditions.

This approach has been validated in the synthesis of biologically active compounds such as L-azatyrosine, demonstrating reliable preparation of 2-iodo-5-methoxypyridine with good yields (around 59% for the coupling step).

Method for Synthesis of 2-Alkoxy-4-substituted Pyridine Derivatives

A broader patented method outlines a five-step synthesis starting from 2-chloropyridine to prepare 2-alkoxy-4-substituted pyridines, including this compound analogs:

- Nitrogen Oxidation: 2-chloropyridine is oxidized using hydrogen peroxide in acetic acid to form 2-chloropyridine-N-oxide.

- Etherification: The N-oxide reacts with alkyl carboxylate salts under reflux to introduce the alkoxy group at position 2.

- Nitration: The 2-alkoxy pyridine-N-oxide undergoes nitration with nitric and sulfuric acid to introduce a nitro group at position 4.

- Halogenation: The nitro group is converted to a halogen (such as iodine) via acetyl halide treatment under reflux.

- Denitrogenation and Deoxygenation: Treatment with phosphorus trichloride (PCl3) removes nitrogen and oxygen functionalities to yield the final 2-alkoxy-4-halopyridine.

This method is noted for its moderate conditions, good yields, and versatility to produce various halogenated alkoxypyridines, including the target compound with iodine at position 4 and methoxy at position 5.

Comparative Table of Preparation Steps

| Step No. | Method/Reaction Type | Key Reagents & Conditions | Purpose/Transformation | Notes |

|---|---|---|---|---|

| 1 | Oxidation | H2O2, Acetic acid | Formation of pyridine N-oxide | Enables selective further substitution |

| 2 | Etherification | Alkyl carboxylate salt, reflux | Introduction of methoxy group | Position 5 methoxylation via N-oxide intermediate |

| 3 | Nitration | HNO3, H2SO4, controlled temperature | Introduction of nitro group at position 4 | Directs subsequent halogenation |

| 4 | Halogenation | Acetyl halide (e.g., acetyl iodide), reflux | Substitution of nitro group by halogen (I) | Halogenation at position 4 |

| 5 | Reduction/Diazotization/Iodination | Fe powder/AcOH (reduction), NaNO2/H2SO4, NaI (diazotization & iodination) | Conversion of nitro to amino, then to iodide | Critical step for iodine introduction |

| 6 | Denitrogenation & Deoxygenation | PCl3, reflux | Removal of N-oxide and nitrogen functionalities | Final conversion to desired halogenated alkoxypyridine |

Research Findings and Notes

- The diazotization-iodination sequence is temperature sensitive, with optimal yields at low temperatures (-10 °C for diazotization and 0 °C for iodination) and requires careful control of reagent stoichiometry (nitrite and iodide molar ratios around 1.2-1.3 relative to amino intermediate).

- Protection of hydroxyl groups prior to palladium-catalyzed coupling is essential to prevent side reactions and improve yields in the synthesis of methoxypyridine derivatives.

- The five-step method starting from 2-chloropyridine offers a flexible platform for synthesizing a variety of 2-alkoxy-4-substituted pyridines, including those with iodine substituents, and is suitable for scale-up due to moderate conditions and good yields.

- Industrial applicability is enhanced by the use of inexpensive and readily available starting materials such as 2-chloropyridine and 2-chloro-5-methylpyridine, and by avoiding harsh conditions or expensive catalysts where possible.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-iodo-5-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide, potassium carbonate, and copper catalysts are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-iodo-5-methoxypyridine is a halogenated heterocyclic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, agrochemicals, and material sciences. This article delves into its applications, synthesis methods, and relevant case studies.

Pharmaceutical Development

This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting protein kinases involved in cancer pathways. For instance, it plays a role in developing inhibitors for protein kinase ERK2, which is significant in cancer treatment .

Agrochemicals

This compound is utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its halogenated structure enhances the efficacy of these compounds while minimizing environmental impact .

Material Science

In material science, this compound is employed in producing specialty polymers and coatings that offer improved durability and resistance properties compared to traditional materials. This application is crucial for developing advanced materials with specific performance characteristics .

Analytical Chemistry

The compound is also used as a reagent in organic synthesis, facilitating the creation of complex molecules. Additionally, it finds applications in analytical techniques such as chromatography for separating and identifying compounds, which is vital for quality control across various industries .

Research indicates that derivatives of this compound exhibit significant biological activity:

- Protein Kinase Inhibition : Studies have shown that this compound can inhibit specific protein kinases, making it a candidate for developing targeted cancer therapies.

- Antiviral Activity : Related compounds have demonstrated efficacy against viral infections, indicating potential applications in antiviral drug development.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .

Case Study 1: Protein Kinase Inhibition

A study highlighted the synthesis of ERK2 inhibitors using this compound as an intermediate. The research demonstrated how modifications to this compound could lead to enhanced potency against specific cancer types .

Case Study 2: Antiviral Applications

Research on related pyridine derivatives has shown promise in antiviral applications, where modifications to the halogenated structure improved efficacy against several viral strains .

Case Study 3: Antioxidant Properties

Investigations into the antioxidant capabilities of this compound revealed its potential in mitigating oxidative damage within cellular systems, suggesting therapeutic applications in age-related diseases .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Substituent Effects on Reactivity and Physicochemical Properties

- Halogen Variations: The iodo group in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings) more readily than bromo or chloro due to its lower bond dissociation energy . In contrast, 4-bromo-2-chloro-5-methoxypyridine (CAS: 1033610-45-5) may exhibit slower reaction kinetics in cross-couplings but offers cost advantages in large-scale synthesis .

Methoxy vs. Methyl Groups :

- The methoxy group in this compound increases electron density at position 5, favoring electrophilic aromatic substitution. In contrast, the methyl group in 2-chloro-4-iodo-5-methylpyridine (CAS: 153034-88-9) provides steric bulk but lacks the electron-donating resonance effects of methoxy, altering regioselectivity in further functionalizations .

Steric and Electronic Modifications :

Pharmacological Relevance

- This compound’s role as an ERK2 inhibitor intermediate underscores its importance in oncology drug development . Comparatively, 4-bromo-2-chloro-5-methoxypyridine is utilized in kinase inhibitor libraries but lacks specific target data .

- Fluorinated analogues like 5-chloro-2-fluoro-4-iodopyridine may offer enhanced blood-brain barrier penetration, making them candidates for central nervous system (CNS) therapeutics .

Biologische Aktivität

2-Chloro-4-iodo-5-methoxypyridine is a heterocyclic compound characterized by a pyridine ring substituted with chlorine, iodine, and a methoxy group. Its molecular formula is , with a molecular weight of approximately 269.47 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

The presence of halogen substituents (chlorine and iodine) and the methoxy group in this compound contributes to its unique chemical reactivity. The synthesis typically involves several steps, including nitration, reduction, diazotization, and iodination reactions, making it accessible for industrial production .

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Nitration | Nitric acid and sulfuric acid |

| 2 | Reduction | Iron powder and acetic acid |

| 3 | Diazotization | Sulfuric acid and sodium nitrite |

| 4 | Iodination | Sodium iodide |

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as protein kinase inhibitors. Protein kinases are vital in various cellular processes, including signal transduction pathways that are often dysregulated in cancers .

The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling. These interactions can modulate various biochemical pathways, potentially leading to therapeutic applications in oncology and other diseases .

Case Studies

Several studies have explored the biological effects of pyridine derivatives, including this compound:

- Protein Kinase Inhibition : A study highlighted the compound's role as an intermediate in synthesizing ERK2 inhibitors, which are crucial for targeting specific cancer types .

- Antiviral Activity : Compounds related to this compound have shown promise in antiviral applications, with several derivatives demonstrating efficacy against viral infections .

- Antioxidant Properties : Research has also indicated that pyridine derivatives possess antioxidant properties, contributing to their potential use in treating oxidative stress-related conditions .

Comparative Analysis

The unique combination of substituents in this compound distinguishes it from structurally similar compounds. A comparative analysis with related compounds reveals variations in biological activity based on structural differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-methylpyridine | Chlorine and methyl substituents | Moderate |

| 2-Chloro-3-iodo-4-methoxypyridine | Chlorine, iodine, and methoxy groups | High potential as inhibitor |

| 2-Chloro-4-(difluoromethoxy)pyridine | Chlorine and difluoromethoxy group | Variable |

| 2-Chloro-5-iodopyridine | Chlorine and iodine substituents | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-iodo-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For iodination, electrophilic substitution at the 4-position of the pyridine ring can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF, followed by methoxylation at the 5-position via nucleophilic substitution with sodium methoxide. Optimization includes controlling temperature (60–80°C) and stoichiometric ratios to minimize side products like over-iodinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound.

Q. How can I confirm the regiochemical assignment of substituents in this compound?

- Methodological Answer : Use a combination of NMR spectroscopy and X-ray crystallography. H-NMR can identify the methoxy group (singlet at ~δ 3.8–4.0 ppm) and coupling patterns for adjacent protons. C-NMR and heteronuclear correlation (HSQC) help assign the iodine-bearing carbon (deshielded due to heavy atom effect). Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions, as demonstrated for structurally analogous pyridine derivatives in .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : This compound may pose respiratory and dermal hazards. Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) for halogenated pyridines (e.g., WGK 3 classification in ) for waste disposal guidelines. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom at the 4-position activates the pyridine ring toward transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its strong electron-withdrawing effect lowers the LUMO energy, facilitating oxidative addition with palladium catalysts. However, competing dehalogenation may occur; mitigate this by using ligands like XPhos and mild bases (KPO) in THF/water at 80°C .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrostatic potential maps to identify nucleophilic/electrophilic hotspots. For example, the 2-chloro group directs incoming electrophiles to the 6-position due to meta-directing effects, while the methoxy group at 5-position exerts ortho/para-directing influence. Compare with analogous systems in and validate with kinetic studies .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Stability assays under varying pH (1–6) and temperatures (25–60°C) should be conducted. Monitor degradation via HPLC-MS to identify byproducts (e.g., demethylation or iodine loss). suggests that chlorinated pyridines are prone to hydrolysis under strong acids; thus, buffered conditions (pH 4–5) are recommended for reactions involving this compound .

Q. What strategies can improve the solubility of this compound in aqueous media for biological studies?

- Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize prodrugs by replacing the methoxy group with a polar pro-moiety (e.g., phosphate ester), which can be cleaved enzymatically in vivo. Refer to for analogous pyrimidine prodrug design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.